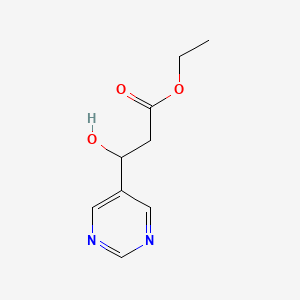

Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate

Description

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-pyrimidin-5-ylpropanoate |

InChI |

InChI=1S/C9H12N2O3/c1-2-14-9(13)3-8(12)7-4-10-6-11-5-7/h4-6,8,12H,2-3H2,1H3 |

InChI Key |

XEMVFLNNGOJLRX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CN=CN=C1)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Acid-Catalyzed One-Step Synthesis

A robust and efficient method involves the direct catalytic reaction of 5-aminopyrimidine (or closely related pyrimidine bases) with ethyl acrylate or ethyl propenoate under acidic conditions. The key features of this method are:

- Catalyst: Trifluoromethanesulfonic acid, used in catalytic amounts (5–10 mol% relative to ethyl propenoate).

- Solvent: Anhydrous ethanol, volume ranging from 25% to 100% of the ethyl propenoate volume.

- Reaction conditions: Nitrogen atmosphere, oil bath heating at 120–160 °C, reflux for 16–20 hours.

- Workup: After reaction completion, the mixture is cooled to 35–40 °C and concentrated under reduced pressure (0.09–0.1 MPa). The crude product is washed with organic solvents such as petroleum ether and ethyl acetate in varying ratios, followed by recrystallization to afford the target compound as white crystalline solids.

Representative Experimental Data

| Parameter | Condition/Value |

|---|---|

| Raw materials | 5-Aminopyrimidine, ethyl propenoate |

| Catalyst | Trifluoromethanesulfonic acid (5–10%) |

| Solvent | Dehydrated ethanol (0.25–1 volume equiv.) |

| Temperature | 120–160 °C |

| Reaction time | 16–20 hours |

| Atmosphere | Nitrogen |

| Workup temperature | 35–40 °C |

| Pressure during concentration | 0.09–0.1 MPa |

| Purification solvents | Petroleum ether/ethyl acetate mixtures |

| Yield | 80–85% |

| Purity (HPLC) | 99% |

This method is noted for its simplicity, high yield, and environmentally friendly profile due to mild reaction conditions and efficient catalyst use. The product isolation is straightforward, and the process is scalable for industrial applications.

Multi-Step Synthesis via Intermediate N-Oxides and Catalytic Hydrogenation

An alternative, more complex route involves:

- Synthesis of 2-chloropyrimidine N-oxide derivatives.

- Reaction with β-alanine carbethoxy hydrochloride to form 3-(pyrimidinylamino) ethyl propionate N-oxide.

- Subsequent catalytic hydrogenation using palladium on carbon (Pd/C) to yield Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate.

This multi-step approach, although yielding high purity products, is time-consuming (up to 100 hours) and involves more complex purification steps. Overall yield is moderate (~52%) due to multiple reaction and purification stages.

Comparative Summary of Preparation Methods

| Method | Reaction Type | Catalyst/Enzyme | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Acid-catalyzed one-step | Michael addition | Trifluoromethanesulfonic acid | 16–20 h | 80–85 | 99 | Simple, scalable, environmentally friendly |

| Multi-step N-oxide + hydrogenation | N-oxide formation + catalytic hydrogenation | Pd/C catalytic hydrogenation | ~100 h | ~52 | High | Complex, longer time, moderate yield |

| Enzymatic resolution (analogous) | Lipase-catalyzed transesterification | Lipases (Novozyme 435, Amano) | 20–160 h | Variable | >99 ee | For chiral purity, mild conditions, eco-friendly |

| Claisen condensation (related) | Base-catalyzed condensation | Sodium ethoxide (base) | Variable | Not specified | Not specified | For β-ketoester intermediate, further reduction needed |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-Oxo-3-(5-pyrimidinyl)propanoate.

Reduction: Formation of 3-Hydroxy-3-(5-pyrimidinyl)propanol.

Substitution: Formation of various substituted pyrimidinyl derivatives.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate involves its interaction with specific molecular targets. The hydroxy and pyrimidinyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Substituent Effects

Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate shares a core β-hydroxypropanoate ester structure with several analogs, differing primarily in the substituent at the β-position. Key comparisons include:

Notes:

- Pyrimidine derivatives (e.g., ) exhibit enhanced polarity due to the nitrogen-rich aromatic ring, influencing solubility and binding affinity in biological systems.

- Aromatic substituents (e.g., nitrophenyl , methoxyphenyl ) introduce steric and electronic effects, altering reactivity and stability.

- Sulfonyl-containing analogs (e.g., ) display distinct electronic properties, affecting metabolic pathways.

Physicochemical Properties

Limited data are available for the target compound, but trends from analogs suggest:

- Polarity: Pyrimidine and hydroxyl groups increase polarity compared to alkyl-substituted esters (e.g., ethyl hexanoate ).

- Volatility: Lower volatility than simpler esters (e.g., ethyl propanoate ) due to the bulky pyrimidinyl group.

Research Findings and Industrial Relevance

Analytical Differentiation

Biological Activity

Ethyl 3-hydroxy-3-(5-pyrimidinyl)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Research has indicated that derivatives of this compound exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring, which is known for its role in various biological systems. The molecular formula is with a molecular weight of 218.24 g/mol. The presence of the hydroxyl group enhances its reactivity and potential interaction with biological targets.

1. Antimicrobial Activity

Research has shown that compounds containing pyrimidine moieties possess significant antimicrobial properties. This compound has been evaluated against various pathogens, demonstrating efficacy in inhibiting bacterial growth. A study reported that derivatives exhibited activity against resistant strains of bacteria, indicating potential as a lead compound for antibiotic development.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines in human cell lines. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 45 |

| TNF-α | 120 | 30 |

3. Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound, highlighting its potential as an alternative treatment for resistant infections.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers examined the anti-inflammatory properties of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings suggested that treatment with this compound significantly lowered levels of IL-6 and TNF-α, supporting its role as an anti-inflammatory agent.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.